

Mechanism and Profile of Key BRAF Inhibitors

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Compound Focus: Arq-736

CAS No.: 1228237-57-7

Cat. No.: S548807

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The table below summarizes the available information on **ARQ-736** and other types of BRAF inhibitors for comparison.

Inhibitor Name	Type / Key Characteristics	Reported Primary Targets	Key Preclinical Findings / Notes
ARQ-736	Type I ATP-competitive inhibitor; prodrug of ARQ 680 [1] [2]	V600E mutant BRAF, wild-type BRAF, CRAF [2]	Orally bioavailable; showed ~54% growth inhibition in an A375 melanoma xenograft model [2].
Vemurafenib	Type I, selective for mutant BRAF [2]	BRAF V600E and other V600 mutants [2]	Potent activity in BRAF V600E mutated melanoma cell lines and xenografts [2].
Dabrafenib	Type I, selective for mutant BRAF [2]	BRAF V600 mutations [2]	Active in melanoma patients with Val600Glu or Val600Lys BRAF mutations, including those with brain metastases [2].
Pan-RAF Inhibitors (e.g., CCT196969, CCT241161)	Pan-RAF inhibitor; dual mechanism [3]	BRAF, CRAF, SRC-family kinases (SFKs) [3]	Does not cause paradoxical ERK activation; active in melanoma resistant to BRAF/MEK inhibitors [3].

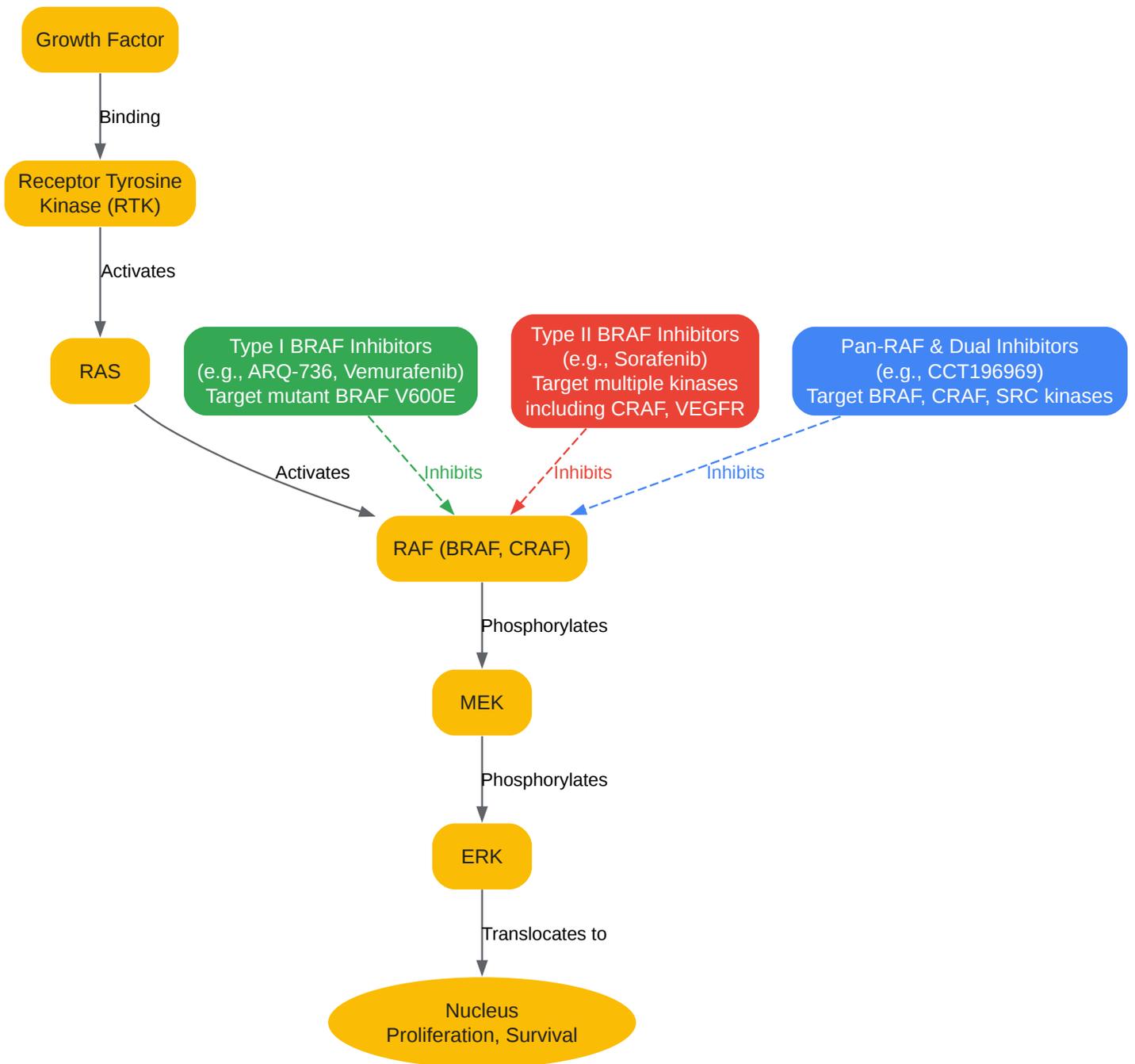
Inhibitor Name	Type / Key Characteristics	Reported Primary Targets	Key Preclinical Findings / Notes
Sorafenib	Type II, multi-kinase inhibitor [2]	CRAF, VEGFR, PDGFR, wild-type & V600E BRAF, and other kinases [2]	Less specific; broader kinase inhibition profile leads to different toxicity spectrum [2].

Mechanisms of Action and Signaling Pathways

BRAF inhibitors are categorized based on how they interact with the BRAF kinase protein [2]:

- **Type I inhibitors** (like **ARQ-736**, vemurafenib, dabrafenib) bind to the active "**DFG-in**" conformation of BRAF, making them highly selective for the mutant, constitutively active form of the protein (especially V600E) [2].
- **Type II inhibitors** (like sorafenib) bind to the inactive "**DFG-out**" conformation and typically inhibit a wider range of kinases beyond BRAF [2].

The following diagram illustrates the MAPK signaling pathway and the inhibition points for these different types of BRAF inhibitors.



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References

1. - ARQ | 736 | CAS# 1228237-57-7 | InvivoChem BRAF inhibitor [invivochem.com]
2. BRAF inhibitors: From the laboratory to clinical trials [sciencedirect.com]
3. Paradox-Breaking RAF Inhibitors that Also Target SRC Are ... [pmc.ncbi.nlm.nih.gov]

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